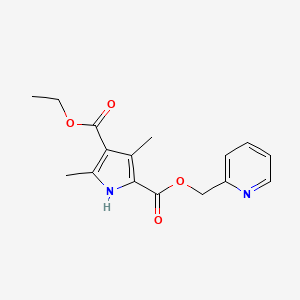

![molecular formula C11H18N2 B1286034 [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine CAS No. 889939-66-6](/img/structure/B1286034.png)

[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

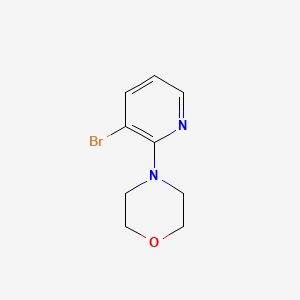

2-Amino-1-(4-methylphenyl)ethyl]dimethylamine, also known as AMPD, is an organic compound with a chemical formula of C9H18N2. It is a colorless liquid with a boiling point of 82-84°C and a melting point of -58°C. AMPD is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also an important component of many biological processes, including signal transduction, enzyme regulation, and metabolic regulation.

科学的研究の応用

Antiviral Applications

Indole derivatives, which share structural similarities with “[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine”, have been studied for their antiviral properties. Compounds like 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that “[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine” could potentially be synthesized into derivatives that may serve as antiviral agents.

Anti-inflammatory Applications

The indole nucleus, which is a component of the compound , is known to be present in many bioactive molecules with anti-inflammatory effects. By modifying the indole structure, researchers can develop new derivatives that may act on different pathways to reduce inflammation .

Anticancer Applications

Indole derivatives have been found to possess anticancer activities. The ability of these compounds to bind with high affinity to multiple receptors makes them valuable in the development of new anticancer drugs . “[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine” could be used as a starting point for creating new molecules with potential anticancer properties.

Antioxidant Applications

The indole scaffold is associated with antioxidant properties, which are crucial in protecting cells from oxidative stress. Research into indole derivatives could lead to the discovery of new antioxidants that could be used to treat diseases caused by oxidative damage .

Antimicrobial Applications

Indole derivatives have shown a broad spectrum of antimicrobial activities. This includes action against bacteria, fungi, and other microorganisms. The structural flexibility of indole allows for the synthesis of various scaffolds that could be tested for antimicrobial efficacy .

Antitubercular Applications

Given the ongoing challenge of tuberculosis, there is a need for new antitubercular agents. Indole derivatives have been reported to have antitubercular activities, which could be explored further using “[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine” as a base structure for synthesizing potential treatments .

Antidiabetic Applications

The indole nucleus is also found in compounds with antidiabetic activities. By synthesizing new derivatives of “[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine”, researchers could explore its utility in managing diabetes through various mechanisms of action .

Antimalarial Applications

Indole derivatives have been utilized in the development of antimalarial drugs. The indole core can be modified to enhance its activity against the malaria parasite, offering a pathway for the creation of new antimalarial agents .

特性

IUPAC Name |

N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-9-4-6-10(7-5-9)11(8-12)13(2)3/h4-7,11H,8,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSADQGXHDVVCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586107 |

Source

|

| Record name | N~1~,N~1~-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine | |

CAS RN |

889939-66-6 |

Source

|

| Record name | N~1~,N~1~-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1285961.png)

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)